

# "Physicochemical properties of various disodium compounds in research"

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An In-depth Technical Guide to the Physicochemical Properties of Key **Disodium** Compounds in Research

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of commonly used compounds is fundamental to experimental design, formulation development, and data interpretation. **Disodium** salts are prevalent in various research applications, from buffers and chelating agents to active pharmaceutical ingredients. This guide provides a detailed overview of the core physicochemical properties of four key **disodium** compounds: **Disodium** EDTA, **Disodium** Phosphate, **Disodium** Cromoglycate, and **Disodium** Guanylate.

This document summarizes essential quantitative data in structured tables, details the experimental protocols used to determine these properties, and provides visualizations of key experimental workflows to ensure clarity and reproducibility.

## Physicochemical Data of Selected Disodium Compounds

The following tables provide a comparative summary of the key physicochemical properties for **Disodium** EDTA, **Disodium** Phosphate, **Disodium** Cromoglycate, and **Disodium** Guanylate.

### **Table 1: Properties of Disodium EDTA**



Property	Value	References
Molecular Formula	C10H14N2Na2O8	[1]
Molecular Weight	336.21 g/mol (anhydrous)	[1]
372.24 g/mol (dihydrate)	[2]	
Appearance	White, odorless, crystalline powder	[3]
Solubility in Water	Highly soluble; ~100 g/L. Solubility increases with pH.	[1][4]
рН	4.0 - 6.0 (for a 1-5% solution)	[4][5]
pKa Values	pKa₃ = 6.16, pKa₄ = 10.26 (of EDTA acid)	
Melting Point	Decomposes at 252 °C	[1]
Primary Function	Chelating Agent, Preservative, Stabilizer	[3]

**Table 2: Properties of Disodium Phosphate** 



Property	Value	References
Molecular Formula	Na <sub>2</sub> HPO <sub>4</sub>	[6]
Molecular Weight	141.96 g/mol (anhydrous)	[7]
Appearance	White, odorless, crystalline powder	[6]
Solubility in Water	Highly soluble; 77 g/L at 20 °C	[6]
рН	9.0 - 9.6 (1% solution)	[8]
pKa Values	pKa <sub>2</sub> = 7.21, pKa <sub>3</sub> = 12.32 (of Phosphoric Acid)	
Melting Point	>250 °C (decomposes)	[9]
Primary Function	Buffering Agent, Emulsifier, pH Stabilizer	[6][9]

**Table 3: Properties of Disodium Cromoglycate** 

Property	Value	References
Molecular Formula	C23H14Na2O11	[10]
Molecular Weight	512.33 g/mol	[10][11]
Appearance	White to off-white hygroscopic powder	[11]
Solubility in Water	Soluble (100 mg/mL)	[11][12]
Solubility in Ethanol	Practically insoluble	[11][12]
рКа	~2.0	[12]
Melting Point	241-242 °C (decomposes)	[11][12]
Boiling Point	752.3 °C	[11]
Primary Function	Mast Cell Stabilizer, Anti- allergic Drug	[10][11]



Table 4: Properties of Disodium Guanylate (GMP)

Property	Value	References
Molecular Formula	C10H12N5Na2O8P	[13][14]
Molecular Weight	407.18 g/mol (anhydrous)	[14][15]
Appearance	Odorless, white crystalline powder	[14]
Solubility in Water	Soluble	[14]
Solubility in Ethanol	Sparingly soluble	[14]
рН	7.0 - 8.5 (5% solution)	[14]
UV Absorbance Max	256 ± 2 nm (in 0.01 N HCl)	[14]
Primary Function	Flavor Enhancer	[13][14]

## Experimental Protocols for Physicochemical Characterization

The determination of the properties listed above requires standardized and reproducible experimental protocols. Below are detailed methodologies for key analyses.

### **Solubility Determination (Shake-Flask Method)**

The shake-flask method is a gold standard for determining thermodynamic solubility, particularly for sparingly soluble compounds.[16][17]

Principle: An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the supernatant is then measured.[16]

#### Methodology:

 Preparation: Add an excess amount of the disodium compound to a known volume of the solvent (e.g., deionized water, buffer of specific pH) in a sealed, screw-cap vial or flask.

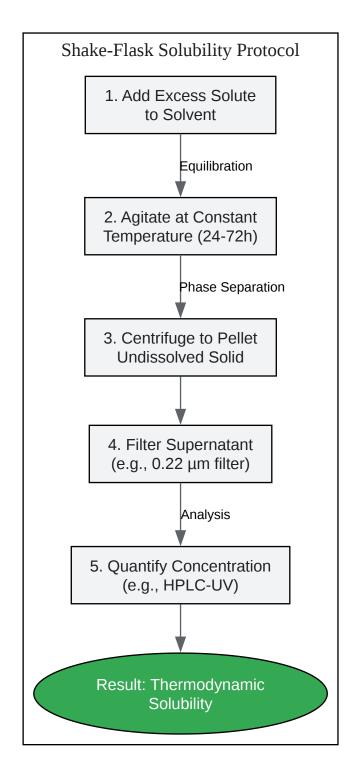
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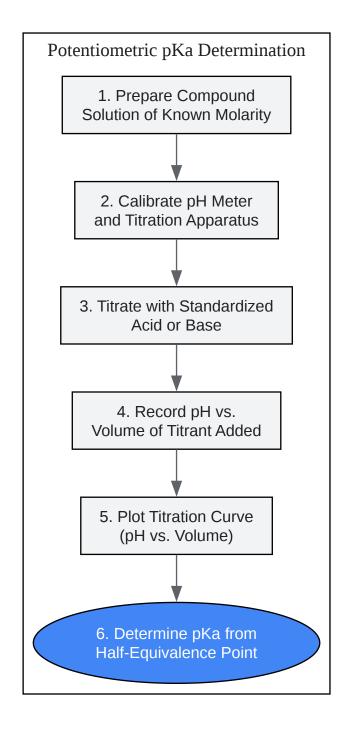


- Equilibration: Place the flask in a constant-temperature shaker or water bath. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).[18]
- Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 μm PVDF).
- Quantification: Analyze the clear, saturated filtrate to determine the concentration of the
  dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection
  is a common and accurate method for quantification.[18] A calibration curve prepared with
  standards of known concentrations must be used for accurate measurement.

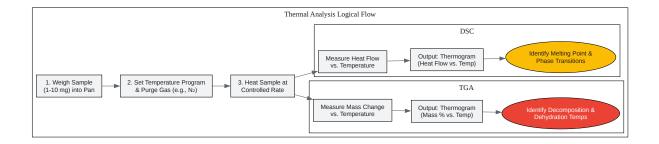




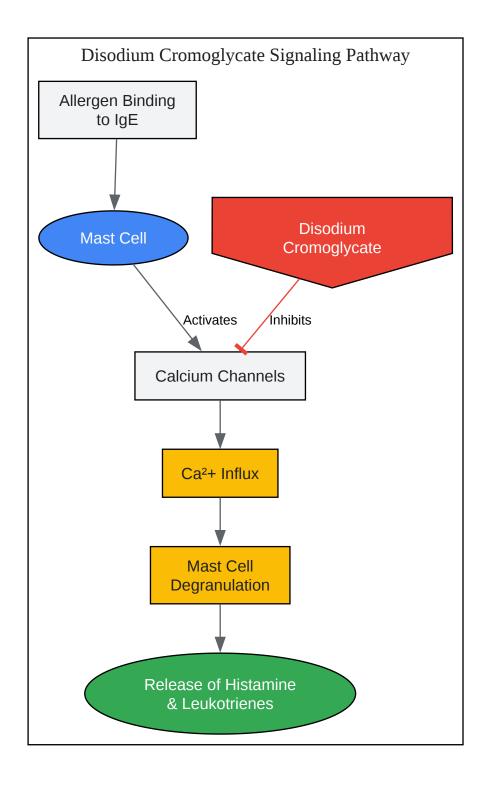












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- To cite this document: BenchChem. ["Physicochemical properties of various disodium compounds in research"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8443419#physicochemical-properties-of-various-disodium-compounds-in-research]



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